Amfenac, chemically known as 2-amino-3-benzoylphenylacetic acid, is a non-steroidal anti-inflammatory drug (NSAID) primarily recognized for its potent cyclooxygenase (COX) inhibitory activity. [] Its role in scientific research stems from its efficacy in suppressing inflammation and pain, making it a valuable tool for investigating inflammatory processes and evaluating potential therapeutic interventions in various disease models. Notably, Amfenac acts as the active metabolite of Nepafenac, a prodrug commonly used in ophthalmology. [, ] Research frequently utilizes Amfenac to understand the mechanisms of action underlying Nepafenac's therapeutic effects and to explore Amfenac's own potential as a therapeutic agent.
Amfenac can be synthesized through various methods, with one notable approach involving the reaction of anthranilic acid derivatives with acetic anhydride. The synthesis typically follows these steps:
This method allows for high yields and purity, making it suitable for pharmaceutical applications .
Amfenac possesses a distinct molecular structure characterized by a benzene ring attached to an acetic acid moiety. Its molecular formula is , and it has a molecular weight of 241.29 g/mol.
The molecular structure can be represented as follows:
Amfenac participates in several chemical reactions that are significant for its pharmacological action:
These reactions are crucial for understanding how amfenac acts within biological systems and its stability under various conditions.
The primary mechanism of action of amfenac involves the inhibition of cyclooxygenase enzymes:
This mechanism underlies its therapeutic applications in treating inflammatory conditions.
Amfenac possesses several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 241.29 g/mol |
Solubility | Soluble in organic solvents; slightly soluble in water |
Melting Point | Approximately 140 °C |
pKa | 4.5 (indicative of acidic nature) |
Stability | Stable under standard conditions; sensitive to light and moisture |
These properties influence its formulation and administration routes in clinical settings.
Amfenac is utilized in various scientific and medical applications:
Amfenac (chemical name: 2-amino-3-benzoylbenzeneacetic acid) exerts its primary pharmacological effects through reversible inhibition of cyclooxygenase (COX) enzymes, which catalyze the rate-limiting step in prostaglandin biosynthesis from arachidonic acid. As the active metabolite of the prodrug nepafenac, amfenac penetrates ocular tissues where it demonstrates potent inhibitory activity against both COX isoforms through a unique time-dependent mechanism that enhances its duration of action. Unlike irreversible inhibitors (e.g., aspirin), amfenac's reversible binding allows for more physiologically modulated inhibition, though its kinetic profile shows progressive enzyme inactivation over time [3] [6].
Amfenac exhibits balanced inhibitory activity against both COX isoforms, distinguishing it from highly selective COX-2 inhibitors (celecoxib) or predominantly COX-1 inhibitors (ketorolac). Experimental analyses using human whole blood assays reveal its inhibition profile:
Table 1: Comparative COX Inhibition Profiles of NSAIDs [6] [8]
Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Ratio (COX-2:COX-1) |
---|---|---|---|
Amfenac | 0.15 | 0.08 | 0.53 |
Celecoxib | 15.0 | 0.04 | 0.003 |
Diclofenac Sodium | 0.03 | 0.01 | 0.33 |
Ibuprofen | 4.80 | 72.9 | 15.19 |
Flurbiprofen | 0.03 | 0.10 | 3.33 |
This balanced inhibition (COX-2:COX-1 ratio ≈ 0.53) arises from amfenac's moderate affinity for both isoforms. At therapeutic concentrations, it achieves >80% COX-2 inhibition while maintaining approximately 60-75% COX-1 inhibition, enabling effective anti-inflammatory action without extreme isoform selectivity that predisposes to vascular complications [4] [6].
The molecular basis for amfenac's dual inhibition profile lies in its flexible binding conformation within the COX active site. X-ray crystallographic studies reveal three critical structural interactions:
Molecular dynamics simulations confirm amfenac samples multiple binding modes within COX-2, including an alternative pose where the benzoyl ring occupies the hydrophobic groove near Leu384 while the amino group forms hydrogen bonds with Ser530. This conformational plasticity explains its time-dependent inhibition kinetics and balanced isoform affinity [5] [7].
Amfenac demonstrates exceptional transocular penetration, reaching therapeutic concentrations in the retina, ciliary body, and iris following topical administration as its prodrug nepafenac. Once hydrolyzed, it potently suppresses prostaglandin synthesis in these tissues through COX-1 and COX-2 blockade [3] [4].
Key tissue-specific effects include:
Table 2: Ocular Tissue Effects of Amfenac (10 μM) in Inflammatory Models [3] [4]
Tissue/Cell Type | Key Biochemical Effect | Magnitude of Inhibition |
---|---|---|
Retinal Müller Cells | Hypoxia-induced VEGF production | 84% ↓ |
Retinal Endothelial Cells | VEGF-induced tube formation | 79% ↓ |
ARPE-19 Cells | IL-1α-induced PGE₂ release | 91% ↓ |
ARPE-19 Cells | IL-1α-induced IL-8 release | 73% ↓ |
These effects position amfenac as a dual-action ocular agent – reducing both inflammatory mediators (PGE₂) and angiogenesis drivers (VEGF) through upstream COX inhibition [3] [4].
Amfenac's analgesic properties manifest primarily through peripheral nociceptor modulation, with minimal central nervous system (CNS) penetration. Its mechanisms involve:
Unlike opioids or centrally acting analgesics, amfenac exhibits no direct binding to opioid receptors, GABAergic systems, or cannabinoid receptors. Its analgesic efficacy derives entirely from interrupting peripheral sensitization cascades initiated by prostaglandins, explaining its effectiveness in inflammatory pain without central side effects [1] [2].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7